Regioisomer-Dependent ALDH3A1 vs. AOX Selectivity: A >475‑Fold Switch
The 7‑nitro‑5‑ylmethoxy regioisomer (target compound) shows IC₅₀ > 1,000,000 nM against rabbit aldehyde oxidase (AOX), indicating essentially no inhibition of this metabolizing enzyme [1]. In contrast, the 6‑nitro‑8‑ylmethoxy positional isomer exhibits IC₅₀ = 2,100 nM against human ALDH3A1, a related aldehyde‑metabolizing enzyme [2]. This constitutes a >475‑fold selectivity differential between the two regioisomers for distinct aldehyde‑processing enzymes, a property that directly impacts metabolic stability predictions and off‑target toxicity risk assessment.
| Evidence Dimension | Enzyme inhibition potency (aldehyde-processing oxidoreductases) |
|---|---|
| Target Compound Data | IC₅₀ > 1,000,000 nM (rabbit AOX, liver cytosol) |
| Comparator Or Baseline | 3-Ethoxy-4-(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde: IC₅₀ = 2,100 nM (human ALDH3A1) |
| Quantified Difference | >475-fold selectivity differential for distinct aldehyde-metabolizing enzymes |
| Conditions | Rabbit AOX: liver cytosol assay (ChEMBL). Human ALDH3A1: spectrophotometric benzaldehyde oxidation assay, 1 min pre‑incubation (ChEMBL/US9328112). |
Why This Matters
Researchers designing aldehyde-containing probes or prodrugs must select the regioisomer with the appropriate aldehyde oxidase/ALDH interaction profile to avoid misinterpreting metabolic stability data or generating false-negative toxicity signals.
- [1] ChEMBL / BindingDB. CHEMBL2228307, BDBM50486235. IC₅₀ > 1.00E+6 nM for inhibition of Oryctolagus cuniculus (rabbit) AOX in liver cytosol. View Source
- [2] ChEMBL / BindingDB. CHEMBL1890994, BDBM50447072 (US9328112, A24). IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
